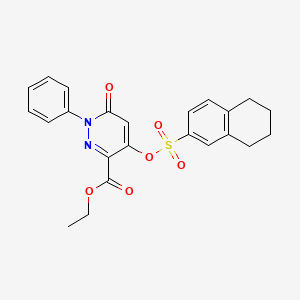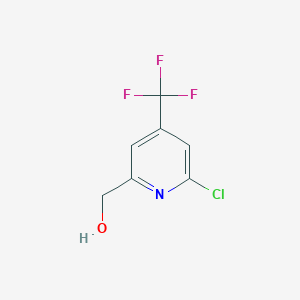
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol" is a chemical that features a pyridine ring, a common structure in many pharmaceuticals and agrochemicals. The pyridine ring is substituted with a chloro group, a trifluoromethyl group, and a methanol group at different positions, which could potentially affect its reactivity and interaction with various biological targets.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol, they do provide insight into related compounds. For instance, the synthesis of a complex with a pyridine derivative is described in the first paper, where a reaction of dibenzyltin(IV) with 2,6-pyridine dicarboxylic acid in methanol solution is performed . This suggests that methanol can act as a solvent and participant in reactions involving pyridine derivatives, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray diffraction (XRD) techniques. The second paper describes the crystal structure of a compound with a 6-chloropyridin moiety, which is similar to the compound of interest . The detailed crystallographic data provided can give insights into how the chloro and methoxy groups might influence the overall molecular conformation and packing in the crystal lattice.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the structural data provided. The presence of a trifluoromethyl group is likely to increase the compound's lipophilicity, which could affect its solubility and membrane permeability . The chloro group could make the compound susceptible to nucleophilic substitution reactions, potentially leading to a wide range of derivatives with varied biological activities.
科学的研究の応用
Synthesis and Chemical Transformations
- The compound has been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable adducts for preparing agrochemicals or medicinal compounds. This process involves the rearrangement of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol, showcasing its role in facilitating complex organic transformations (Ghelfi et al., 2003).
- Investigations into the nucleophilic substitution reaction of 4-X-substituted-2,6-dinitrochlorobenzene with pyridines in methanol-acetonitrile mixtures have been conducted. This research highlights the influence of solvent composition and substituents on reaction rates, emphasizing the compound's role in mechanistic studies of organic reactions (Sung et al., 2009).
Catalysis and Inhibition
- The compound's derivatives have been examined as corrosion inhibitors for mild steel in acidic mediums. These studies illustrate the potential for designing effective corrosion inhibitors, thereby contributing to the development of materials with enhanced durability (Ma et al., 2017).
Biocatalysis and Green Chemistry
- In a notable application towards sustainable chemical synthesis, S-(4-chlorophenyl)-(pyridin-2-yl) methanol was synthesized using a liquid-liquid biphasic microreaction system. This approach utilized recombinant Escherichia coli as a whole-cell catalyst, highlighting the compound's utility in biocatalytic processes and the potential for green chemistry applications (Chen et al., 2021).
Coordination Chemistry
- Research on the coordination chemistry of related pyridyl methanol compounds has led to the development of novel metal-organic frameworks and complexes. These studies explore the compound's role in forming structures with potential applications in sensing, magnetism, and catalysis (Gerber et al., 1997).
Safety and Hazards
将来の方向性
The future directions for “(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol” and other TFMP derivatives are promising. They are expected to find many novel applications in the future due to their unique physicochemical properties . Currently, they are majorly used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
特性
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-2-4(7(9,10)11)1-5(3-13)12-6/h1-2,13H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFLYTWXOJUEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2553209.png)

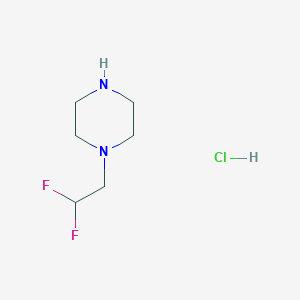
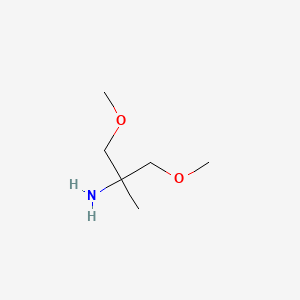
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553219.png)


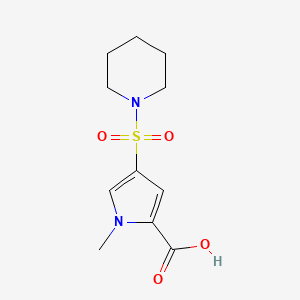
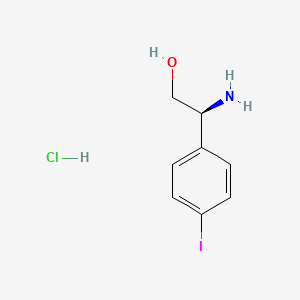
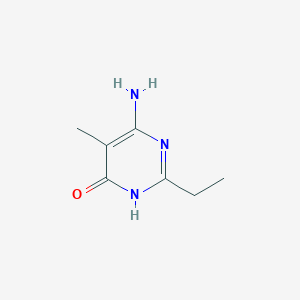
![(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553228.png)

